molecular formula C10H12BrNO B13169795 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol CAS No. 1258640-73-1

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol

Cat. No.: B13169795
CAS No.: 1258640-73-1
M. Wt: 242.11 g/mol
InChI Key: BERTXOJABVEMKO-UHFFFAOYSA-N
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Description

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol typically involves the bromination of an indole precursor followed by the introduction of the ethan-1-ol group. One common method involves the bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 6-bromo-2,3-dihydro-1H-indole is then subjected to a reaction with an ethan-1-ol derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanal or 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanoic acid.

    Reduction: Formation of 1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethan-1-ol group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-bromo-2,3-dihydro-1H-indole: Lacks the ethan-1-ol group, which may affect its solubility and interaction with biological targets.

    1-(6-chloro-2,3-dihydro-1H-indol-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine, which may lead to different chemical and biological properties.

Uniqueness

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethan-1-ol is unique due to the presence of both the bromine atom and the ethan-1-ol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1258640-73-1

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H12BrNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-4,6,9,12-13H,5H2,1H3

InChI Key

BERTXOJABVEMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC2=C1C=CC(=C2)Br)O

Origin of Product

United States

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